molecular formula C7H5N3O B1165652 LIGNIN  ALKALI  CARBOXYMETHYL ETHER CAS No. 102962-28-7

LIGNIN ALKALI CARBOXYMETHYL ETHER

Cat. No.: B1165652
CAS No.: 102962-28-7
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Description

Structural Origins of Lignin in Biomass Feedstocks

Lignin constitutes the second most abundant biopolymer on Earth, comprising 15-40% of lignocellulosic biomass and serving as a complex aromatic component that provides structural integrity to plant cell walls. The fundamental structure of lignin originates from three primary monolignol precursors: coniferyl alcohol (guaiacyl units), sinapyl alcohol (syringyl units), and paracoumaryl alcohol (hydroxyphenyl units). These monomeric units undergo radical coupling reactions during lignification, forming a heterogeneous polymer characterized by diverse interunit linkages including beta-oxygen-4, beta-beta, and beta-5 connections.

The compositional variation of lignin across different biomass feedstocks significantly influences the subsequent carboxymethylation reactions. Hardwood lignins, typically dominated by syringyl and guaiacyl units in varying ratios, demonstrate distinct reactivity patterns compared to softwood lignins, which are predominantly composed of guaiacyl units. Research has identified that syringyl-rich lignins exhibit enhanced carboxymethylation efficiency due to the presence of two methoxy substituents in the phenolic rings, rendering the lignin structure less sterically encumbered and favoring the transformation from hydroxyl to carboxymethyl groups.

The molecular weight distribution and uniformity of lignin within biomass feedstocks represent critical structural determinants that influence both extraction efficiency and subsequent chemical modification reactions. Studies on sorghum varieties have revealed that lignin molecular uniformity, indicated by polydispersity index values, varies significantly across different genotypes and growth conditions, with implications for downstream processing and material properties. The beta-oxygen-4 linkage content, ranging from 17.2% to 24.4% in various biomass sources, serves as a key structural parameter affecting lignin recalcitrance and modification potential.

Lignin extraction methods significantly alter the structural characteristics of the recovered polymer, with kraft lignin exhibiting different hydroxyl group distributions compared to organosolv lignins. Kraft lignin typically contains fewer aliphatic hydroxyl groups due to the harsh alkaline conditions employed during pulping, while organosolv lignins retain higher proportions of aliphatic hydroxyl functionalities. These structural differences directly impact the carboxymethylation reaction efficiency and the resulting properties of the modified lignin products.

Properties

CAS No.

102962-28-7

Molecular Formula

C7H5N3O

Origin of Product

United States

Preparation Methods

Initial Etherification

A 20–30% aqueous solution of SMCA (30–50% of total reagent) is added dropwise to the activated lignin slurry at 60–80°C, with pH maintained at 9.5–11 using NaOH. This stage preferentially targets highly reactive phenolic hydroxyl groups, as evidenced by the emergence of carboxylate C=O stretching bands at 1700–1600 cm⁻¹ in FT-IR spectra.

Secondary Etherification

The remaining SMCA (50–70%) is introduced at 70–90°C and pH 9–10.5 to modify aliphatic hydroxyl sites. Reaction times of 3–5 hours ensure complete substitution, achieving carboxyl group contents of 1.5–2.5 mmol/g, as quantified by ³¹P NMR.

Table 1: Optimal Reaction Conditions for Carboxymethylation

ParameterRangeImpact on Substitution Efficiency
Temperature70–90°CHigher temperatures accelerate kinetics but risk lignin degradation
pH9.5–11Alkaline conditions stabilize reactive alkoxide intermediates
SMCA:Lignin molar ratio1.2:1–2.0:1Excess reagent ensures complete hydroxyl group conversion
Reaction time4–6 hours (total)Prolonged durations favor aliphatic hydroxyl modification

Structural and Functional Characterization

Spectroscopic Validation

Successful carboxymethylation is confirmed through FT-IR and NMR analyses. The appearance of a C=O stretch at 1705 cm⁻¹ and a C–O–C ether vibration at 1100 cm⁻¹ in FT-IR spectra directly correlates with carboxymethyl group incorporation. ²D HSQC NMR further resolves β-O-4 aryl ether linkages, showing a 40–60% reduction in native β-O-4 content after modification, consistent with cleavage and substitution events.

Physicochemical Properties

The final product exhibits enhanced water solubility (>200 g/L at 25°C) and reduced surface tension (45–50 mN/m), enabling applications as a surfactant. Thermal stability improvements are noted via thermogravimetric analysis (TGA), with decomposition onset temperatures increasing from 220°C (native lignin) to 280°C (carboxymethylated lignin).

Table 2: Key Properties of Lignin Alkali Carboxymethyl Ether

PropertyNative LigninCarboxymethylated Lignin
Carboxyl content0.2–0.5 mmol/g1.5–2.5 mmol/g
Solubility in water<50 g/L>200 g/L
Surface tension (25°C)60–65 mN/m45–50 mN/m
Thermal stability (TGA)220°C decomposition280°C decomposition

Influence of Lignin Source and Structural Variability

Lignin’s botanical origin significantly impacts carboxymethylation efficiency. Hardwood lignins (e.g., eucalyptus, birch), rich in syringyl (S) units, exhibit higher reactivity due to the lower steric hindrance of S-type β-O-4 linkages compared to guaiacyl (G) units in softwood lignins. Density functional theory (DFT) calculations reveal that S-unit carboxymethylation is 15–20% more exergonic than G-unit reactions, explaining the superior yields (85–92%) observed in hardwood-derived products.

Industrial-Scale Synthesis and Post-Processing

Post-reaction, the mixture is neutralized to pH 8–9 and spray-dried to obtain a free-flowing powder. Pilot-scale trials demonstrate a 90–95% mass yield, with residual sodium chloride removed via dialysis. The product’s biocompatibility (e.g., >90% cell viability in fibroblast assays) and UV absorption properties (λmax = 280 nm) further qualify it for biomedical and cosmetic applications .

Chemical Reactions Analysis

Types of Reactions: Lignin alkali carboxymethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Characterization of Lignin Alkali Carboxymethyl Ether

Lignin Alkali Carboxymethyl Ether is synthesized through the carboxymethylation of lignin using sodium monochloroacetate in an alkaline medium. The process typically involves:

  • Alkaline Treatment : Lignin is treated with sodium hydroxide to enhance its reactivity.
  • Carboxymethylation Reaction : Sodium monochloroacetate is introduced, leading to the substitution of hydroxyl groups with carboxymethyl groups.

The resulting product exhibits improved solubility in water and enhanced functional properties due to the introduction of hydrophilic carboxyl groups. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the successful modification of lignin and to analyze structural changes .

2.1. Biodegradable Materials

LACE has been explored as a biodegradable alternative to conventional plastics. Its carboxymethylated structure imparts enhanced mechanical properties, making it suitable for use in biodegradable films and packaging materials. Studies have demonstrated that LACE-based materials exhibit improved tensile strength and flexibility compared to unmodified lignin .

2.2. Agriculture

In agriculture, LACE serves as a natural soil conditioner and fertilizer additive. Its ability to retain moisture and nutrients enhances soil health and promotes plant growth. Additionally, LACE can be utilized as a dispersant in pesticide formulations, improving the efficacy of active ingredients while reducing environmental impact .

2.3. Pharmaceuticals

The pharmaceutical industry has recognized the potential of LACE as a drug delivery system. Its biocompatibility and ability to form hydrogels make it an excellent candidate for controlled release formulations. Research indicates that LACE can encapsulate various therapeutic agents, providing sustained release profiles that enhance drug efficacy .

2.4. Cosmetics

LACE is also gaining traction in cosmetic formulations due to its moisturizing properties. Its hydrophilic nature allows it to attract and retain water, making it an effective ingredient in skin care products aimed at hydration and skin barrier repair .

2.5. Environmental Applications

LACE has demonstrated potential in environmental remediation efforts, particularly in the adsorption of heavy metals from wastewater. Its functional groups facilitate interactions with metal ions, enabling effective removal from contaminated water sources .

3.1. Water-Soluble Carboxymethylated Lignin

A study on water-soluble carboxymethylated lignin derived from wheat straw reported a yield of 80% with a carboxyl group content of 2.8231 mmol·g^-1 under optimized conditions (20% NaOH concentration, 37.5% monochloroacetic acid concentration, 70°C for 90 minutes). The synthesized product exhibited significant surface activity, indicating its potential as a dispersant in industrial applications .

3.2. Biodegradable Films

Research on biodegradable films made from LACE revealed that incorporating LACE into polymer matrices resulted in enhanced mechanical properties and biodegradability compared to traditional petroleum-based plastics. These findings suggest that LACE could play a crucial role in developing sustainable packaging solutions .

Mechanism of Action

The mechanism of action of lignin alkali carboxymethyl ether involves its interaction with various molecular targets and pathways. The carboxymethyl groups enhance the solubility and reactivity of lignin, allowing it to interact more effectively with other molecules. This interaction can lead to the formation of stable complexes and the modification of the physical and chemical properties of the target molecules. The specific pathways involved depend on the application and the nature of the target molecules .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Lignin Xanthate Resin (LXR)

LXR is synthesized by reacting alkaline lignin with carbon disulfide (CS₂), introducing xanthate (–OCS₂⁻) groups. While both LACE and LXR are lignin derivatives, their functional groups dictate distinct adsorption behaviors:

  • Adsorption Capacity : LACE demonstrates superior heavy metal adsorption (e.g., 333.26 mg/g for Pb²⁺) compared to LXR (64.9 mg/g) due to its higher density of anionic –COO⁻ groups, which enhance electrostatic interactions with metal cations .
  • pH Stability : LXR’s adsorption efficiency drops significantly below pH 5.0 due to protonation of xanthate groups, whereas LACE maintains robust performance up to pH 6.03 .
  • Regeneration : LACE’s carboxymethyl groups enable better regeneration (>90% efficiency after multiple cycles) compared to LXR, which suffers from irreversible sulfur bonding .

Carboxymethyl Cellulose (CMC)

CMC, a cellulose ether, shares carboxymethyl functionalization with LACE but differs in backbone structure (cellulose vs. lignin):

  • Mechanical Properties : CMC-based films exhibit high tensile strength (up to 40 MPa) but require plasticizers like glycerol for flexibility. LACE-incorporated CMC films show improved UV-blocking and hydrophobicity, though phase separation occurs due to lignin-CMC incompatibility .
  • Adsorption : CMC’s adsorption capacity for Ni²⁺ is pH-sensitive, dropping below pH 4.0, while LACE performs consistently across a broader pH range (2.04–6.03) .

Hydroxypropyl and Hydroxyethyl Starch Derivatives

These starch ethers, like LACE, are synthesized via nucleophilic substitution but differ in substituents (hydroxypropyl/hydroxyethyl vs. carboxymethyl):

  • Hydrophilicity : Carboxymethyl starch derivatives exhibit higher water absorption than hydroxypropyl/hydroxyethyl variants due to stronger ionic interactions. Similarly, LACE’s –COO⁻ groups enhance solubility in aqueous systems compared to unmodified lignin .
  • Applications : While hydroxypropyl starch is used in food and pharmaceuticals, LACE’s aromatic backbone enables applications in UV-resistant films and heavy metal remediation .

Epoxidized Alkali Lignin (EAL)

EAL, modified with poly(ethylene glycol) diglycidyl ether, is used in oleogels for its rheological properties. Unlike LACE:

  • Solubility : EAL remains insoluble in water but compatible with hydrophobic matrices like castor oil. LACE’s water solubility expands its utility in aqueous dispersions and adsorbents .
  • Functionality : EAL’s epoxide groups enable covalent crosslinking, whereas LACE relies on ionic interactions for stability .

Data Table: Key Properties of LACE and Comparable Compounds

Compound Functional Group Adsorption Capacity (Pb²⁺, mg/g) Optimal pH Range Water Solubility Key Application
LACE –COO⁻ 333.26 2.04–6.03 High Heavy metal removal
Lignin Xanthate Resin –OCS₂⁻ 64.9 1.0–5.0 Low Metal ion extraction
CMC –COO⁻ N/A 4.0–8.0 High Biodegradable films
Hydroxypropyl Starch –OCH₂CH(OH)CH₃ N/A N/A Moderate Food thickeners
EAL Epoxide N/A N/A Low Oleogels, rheology

Research Findings and Industrial Implications

  • Adsorption Superiority : LACE outperforms traditional lignin derivatives like LXR and CMC in heavy metal removal due to its high charge density and pH resilience .
  • Biocomposites : While lignin/CMC films suffer from phase separation, LACE’s solubility and UV-blocking properties make it a promising additive for sustainable packaging .
  • Green Chemistry: LACE’s synthesis aligns with circular economy principles, utilizing waste lignin from biorefineries and reducing reliance on synthetic polymers .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing lignin alkali carboxymethyl ether (LACME) with high substitution efficiency?

  • Answer : Synthesis involves carboxymethylation under alkaline conditions. Critical steps include:

  • Alkali activation : Pretreating lignin with NaOH (e.g., 0.5–2.0 M) to deprotonate hydroxyl groups and enhance reactivity .
  • Reagent optimization : Using chloroacetic acid (ClCH₂COOH) at 50–70°C for 2–6 hours to introduce carboxymethyl groups. Excess alkali neutralizes HCl byproducts .
  • Purification : Dialysis or repeated ethanol precipitation to remove unreacted reagents.
  • Quantification : Titration (e.g., conductometric) or FTIR/NMR to determine degree of substitution (DS).
    • Data Table :
Lignin SourceNaOH Concentration (M)Reaction Time (h)DS AchievedReference
Spruce MWL1.540.8–1.2
Enzymatic2.061.5–1.8

Q. How can researchers characterize the structural modifications of LACME compared to native lignin?

  • Answer : Use a multi-technique approach:

  • FTIR : Detect new C=O (1720 cm⁻¹) and COO⁻ (1600 cm⁻¹) stretching vibrations from carboxymethyl groups .
  • ¹³C NMR : Peaks at δ 175–180 ppm (carboxyl carbons) confirm etherification .
  • Thermogravimetric Analysis (TGA) : Compare thermal stability; LACME typically degrades at 200–300°C due to hydrophilic group incorporation .
    • Challenge : Overlapping peaks in NMR may require 2D HSQC for lignin substructure resolution.

Advanced Research Questions

Q. What experimental designs are effective for evaluating LACME’s role in bio-based polymer composites?

  • Answer : Focus on crosslinking efficiency and mechanical performance:

  • Composite formulation : Blend LACME with polymers (e.g., soy protein) at 10–30 wt%. Use ethylene glycol diglycidyl ether (EGDE) as a crosslinker .
  • Mechanical testing : Measure tensile strength/modulus via ASTM D637.
  • Adhesion studies : Apply lap-shear tests (e.g., ASTM D3164) to assess bond strength in adhesives.
    • Data Contradiction : Some studies report reduced thermal stability in composites due to LACME’s hydrophilicity, while others note improved flexibility .

Q. How can computational modeling resolve contradictions in LACME’s solubility data across solvents?

  • Answer : Use Hansen Solubility Parameters (HSPs) and molecular dynamics (MD):

  • HSP analysis : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) for LACME vs. solvents (e.g., water, DMSO).
  • MD simulations : Model lignin-carboxymethyl interactions to predict solvent compatibility.
    • Example : Experimental solubility in water (high) vs. acetone (low) aligns with HSP δP > 15 MPa¹/² for polar solvents .

Q. What strategies mitigate variability in LACME’s DS when using heterogeneous lignin feedstocks?

  • Answer : Standardize lignin pretreatment and reaction conditions:

  • Feedstock uniformity : Use lignin with consistent molecular weight (e.g., SEC-calibrated) and syringyl/guaiacyl ratios.
  • Process control : Maintain pH > 12 and monitor reagent molar ratios (e.g., ClCH₂COOH:lignin-OH = 2:1).
  • Statistical optimization : Apply response surface methodology (RSM) to identify critical variables .

Q. How do researchers validate the environmental impact of LACME synthesis compared to petroleum-based ethers?

  • Answer : Conduct life cycle assessment (LCA) with metrics:

  • Energy consumption : Compare alkali-carboxymethylation vs. fossil-derived ether production.
  • Waste analysis : Quantify NaCl byproduct generation and solvent recovery efficiency.
  • Toxicity : Use OECD guidelines to assess biodegradability and ecotoxicity of LACME .

Methodological Challenges & Solutions

  • Data Alignment : Ensure theoretical frameworks (e.g., green chemistry principles) align with experimental goals, such as using waste lignin streams .
  • Ethical Reporting : Disclose lignin source variability (e.g., kraft vs. organosolv) as a limitation in generalizability .

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